molecular formula C8H4NO2S- B13909208 1,3-Benzothiazole-2-carboxylate

1,3-Benzothiazole-2-carboxylate

Cat. No.: B13909208
M. Wt: 178.19 g/mol
InChI Key: UUVDQMYRPUHXPB-UHFFFAOYSA-M
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Description

1,3-Benzothiazole-2-carboxylate refers to a class of heterocyclic compounds featuring a benzothiazole backbone substituted with a carboxylate group at the 2-position. A prominent example is ethyl this compound (CAS 32137-76-1), a white to light brown solid with a melting point of 68–72°C, boiling point of 312.8±25.0°C, and density of 1.290±0.06 g/cm³ . Its molecular formula is C₁₀H₉NO₂S (MW: 207.25), and it is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity and versatility . The compound is classified as hazardous, with GHS warnings for skin corrosion, eye damage, acute toxicity, and environmental risks .

Properties

IUPAC Name

1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDQMYRPUHXPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4NO2S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,3-Benzothiazole-2-carboxylic Acid as a Precursor

The carboxylate form of 1,3-benzothiazole-2-carboxylate is often derived from 1,3-benzothiazole-2-carboxylic acid. A notable green synthesis method involves the oxidation of 2-methylbenzothiazole using a metalloporphyrin catalyst under mild conditions:

  • Raw Materials: 2-methylbenzothiazole, sodium hydroxide
  • Solvent: Mixture of water and ethanol (water 0–80% v/v, ethanol 20–100% v/v)
  • Catalyst: Mononuclear metalloporphyrin (10–200 ppm)
  • Oxidants: Oxygen (0.5–2.0 MPa) and 30% hydrogen peroxide aqueous solution
  • Temperature: 40–140°C
  • Reaction Time: 2–12 hours

This method avoids harsh acids, uses environmentally friendly solvents, and achieves good yields of benzothiazole-2-carboxylic acid with minimal pollution and equipment corrosion risk.

Esterification to Form this compound Esters

The carboxylic acid can be converted into esters such as ethyl this compound via classical esterification:

  • Typical Route: Reaction of 1,3-benzothiazole-2-carboxylic acid with ethanol in the presence of acid catalysts or via acid chloride intermediates.
  • Alternative Route: Direct synthesis from o-aminothiophenol and ethyl chloroformate or ethyl bromoacetate, which simultaneously forms the benzothiazole ring and the ester group.

One documented method involves:

  • Reacting o-aminothiophenol (0.1 mol) with ethyl chloroacetate or ethyl bromoacetate
  • Using a base such as potassium carbonate to facilitate cyclization
  • Solvent: Dimethylformamide (DMF)
  • Temperature: Elevated temperatures (reflux conditions around 80–100°C)
  • Reaction time: Several hours until completion

This method efficiently produces ethyl this compound with good selectivity and yield.

Hydrazide Formation from this compound Esters

This compound esters serve as substrates for further functionalization, such as conversion to carbohydrazides:

This reaction proceeds via nucleophilic substitution of the ester group by hydrazine, yielding 1,3-benzothiazole-2-carbohydrazide, a key intermediate for various derivatives.

One-Pot Condensation Methods for Benzothiazole Ring Formation

Alternative synthetic strategies involve one-pot condensation reactions starting from 2-aminothiophenol and carbonyl or thiocyanate reagents:

  • Example: Condensation of 2-aminothiophenol with ammonium thiocyanate in the presence of bromine catalyst
  • Subsequent Steps: Addition of sodium hydroxide, carbon disulfide, and methyl iodide in DMF, followed by stirring and recrystallization
  • Products: N-(benzothiazole-2-yl)-substituted derivatives

Such methods allow for efficient ring formation and functionalization in a single sequence, with moderate to good yields.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound and its derivatives typically optimize the above laboratory methods for:

The use of metalloporphyrin catalysts with oxygen/hydrogen peroxide oxidants exemplifies green chemistry principles suitable for scale-up.

Summary Table of Preparation Methods

Method Type Key Reactants/Conditions Catalyst/Oxidant Solvent Temp (°C) Time (h) Yield/Notes
Oxidation of 2-methylbenzothiazole 2-methylbenzothiazole, NaOH Mononuclear metalloporphyrin; O2, H2O2 Water/Ethanol mix 40–140 2–12 Green, mild, high yield
Esterification 1,3-Benzothiazole-2-carboxylic acid + ethanol Acid catalyst or acid chloride Ethanol, DMF Reflux ~80–100 Several Efficient, classical method
Hydrazide formation Ethyl this compound + hydrazine hydrate None Ethanol 20 (room) 4 High yield (96%)
One-pot condensation 2-aminothiophenol + ammonium thiocyanate + bromine catalyst Bromine catalyst DMF RT to reflux Hours Multi-step, moderate to good yield

In-Depth Research Findings and Notes

  • The metalloporphyrin-catalyzed oxidation method reduces the need for concentrated sulfuric acid, thus minimizing equipment corrosion and environmental hazards.
  • Esterification via halogenated alkyl esters (e.g., ethyl bromoacetate) with bases like potassium carbonate facilitates ring closure and ester formation simultaneously.
  • The hydrazide derivative synthesis from esters is a high-yielding, mild process suitable for further derivatization in medicinal chemistry.
  • One-pot syntheses provide efficient routes to benzothiazole derivatives but may require careful control of reaction parameters to optimize yields and purity.

This comprehensive review of preparation methods for this compound highlights the diversity of synthetic strategies, from green oxidation catalysis to classical esterification and advanced one-pot condensations. The choice of method depends on the desired scale, purity, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Comparison with Similar Compounds

Ester Derivatives

  • Ethyl 1,3-benzothiazole-2-carboxylate (CAS 32137-76-1): High boiling point (312.8°C), used in organic synthesis. Hazardous due to acute toxicity and environmental persistence .
  • Methyl this compound (CAS 87802-07-1): Smaller ester group (methyl vs. ethyl) reduces molecular weight (MW: 207.25) but may enhance volatility. Used in drug discovery and as a building block .
  • Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate (CAS 857081-41-5): Chlorine substitution increases molecular weight (MW: 241.69) and introduces hazards like acute oral toxicity (H302) and skin irritation (H315) .

Salt Forms

  • Potassium this compound (CAS 879683-41-7): Water-soluble salt (MW: 217.29) used in bulk production and research. Offers improved solubility for aqueous reactions .
  • Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 681281-67-4): Methoxy substituent enhances electronic properties, making it suitable for coordination chemistry and catalysis .

Substituted Derivatives

  • Lithium(1+) 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate : Trifluoromethyl group increases electron-withdrawing effects, with predicted collision cross-sections (CCS: 150.8 Ų for [M+H]+) useful in mass spectrometry studies .

Structural Analogs

  • Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate : Replacing sulfur with oxygen in the benzoxazole core alters electronic properties, reducing thioamide reactivity but improving thermal stability. Used in agrochemicals .

Physicochemical Studies

  • Collision Cross-Section Data : Lithium(1+) 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate has a predicted CCS of 150.8 Ų ([M+H]+), aiding in pharmacokinetic modeling .

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